molecular formula C15H9ClN4O3S B2520027 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 330190-65-3

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2520027
CAS No.: 330190-65-3
M. Wt: 360.77
InChI Key: QGKDZZVYQCTAHI-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a hydrazine derivative with a carbon disulfide source under basic conditions, followed by cyclization.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiadiazole intermediate.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide group to the thiadiazole derivative. This can be done using standard amide bond formation techniques, such as the reaction of an amine with a carboxylic acid derivative in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can bind to the active site of enzymes, blocking their activity and affecting metabolic pathways.

    Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

    Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can be compared with other thiadiazole derivatives:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a sulfonamide group instead of a nitrobenzamide moiety, leading to different chemical and biological properties.

    2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: This compound contains a thiazole ring and exhibits different biological activities.

    Indole Derivatives: Compounds with an indole nucleus, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives, have distinct chemical structures and biological activities compared to thiadiazole derivatives.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O3S/c16-11-7-3-1-5-9(11)14-18-19-15(24-14)17-13(21)10-6-2-4-8-12(10)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKDZZVYQCTAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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